



spectroscopic data (NMR, IR, MS) for octacosane

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Compound of Interest		
Compound Name:	Octacosane	
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An In-depth Technical Guide to the Spectroscopic Data of Octacosane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for octacosane (C28H58). It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data, experimental protocols, and a visual workflow for structural analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **octacosane**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a simple n-alkane like **octacosane**, the spectra are characterized by high symmetry.

Table 1: ¹H NMR Spectroscopic Data for **Octacosane**[1]



Chemical Shift (δ) ppm	Multiplicity	Assignment
~0.88	Triplet	Terminal methyl groups (-CH₃)
~1.26	Singlet (broad)	Internal methylene groups (- CH ₂ -)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for **Octacosane**[1]

Chemical Shift (δ) ppm	Assignment
14.12	C1 (Terminal -CH₃)
22.76	C2
32.02	C3
29.79	C4-C14 (Internal methylene carbons)
29.45	Specific internal methylene carbons

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of functional groups. The spectrum of **octacosane** is characteristic of a long-chain saturated hydrocarbon.

Table 3: IR Absorption Bands for Octacosane[2][3]



Wavenumber (cm⁻¹)	Vibration Type	Intensity
2950-3000	C-H Asymmetric & Symmetric Stretching (-CH ₃ , -CH ₂)	Strong
2850-2900	C-H Symmetric Stretching (- CH ₂ , -CH ₃)	Strong
1450-1470	C-H Bending (Scissoring, - CH ₂)	Medium
~1375	C-H Bending (Umbrella mode, -CH₃)	Medium
~720-730	-CH ₂ - Rocking (characteristic for long chains)	Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electron Impact (EI) is a common ionization method for alkanes.

Table 4: Key Mass Spectrometry Data (EI) for Octacosane[1][4]

m/z (Mass/Charge)	Interpretation	Relative Intensity
394	Molecular Ion [M]+	Low
85	[C ₆ H ₁₃] ⁺ fragment	High
71	[C₅H11]+ fragment	High
57	[C ₄ H ₉] ⁺ fragment (often the base peak)	Very High
43	[C₃H₁]+ fragment	High

The spectrum is characterized by a series of fragment clusters separated by 14 Da, corresponding to the loss of -CH₂- units.[5]



Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of octacosane for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.[6]
- Dissolution: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 [6][7]
- Transfer: Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.
- Data Acquisition:
 - Insert the tube into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune the probe to the desired nucleus (¹H or ¹³C).
 - Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (~50 mg) of octacosane in a few drops of a
 volatile organic solvent like methylene chloride.[8]
- Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]



- Solvent Evaporation: Allow the solvent to evaporate completely, which leaves a thin, solid film of **octacosane** on the plate.[8]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. If peak intensities are too low, add another drop of the solution and re-measure.[8]
 - Clean the salt plate thoroughly with an appropriate solvent after analysis.

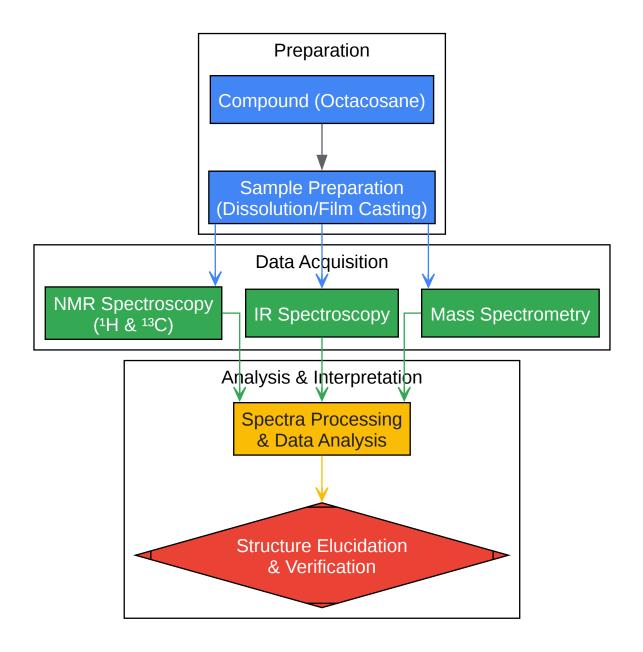
Mass Spectrometry Protocol (Electron Impact - El)

- Sample Introduction: Introduce a small amount of the octacosane sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating under a high vacuum.[9][10]
- Ionization: In the ion source, the gaseous molecules are bombarded by a beam of highenergy electrons (typically 70 eV). This impact removes an electron from the molecule, creating a positively charged molecular ion ([M]+) and causing it to fragment.[11][12]
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **octacosane**.





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Caption: Workflow for the spectroscopic analysis of **octacosane**.

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